molecular formula C16H19N5O3 B6438743 1-benzyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-2-one CAS No. 2549026-02-8

1-benzyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-2-one

Cat. No.: B6438743
CAS No.: 2549026-02-8
M. Wt: 329.35 g/mol
InChI Key: HLLHAJRFISSLTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is related to donepezil, a medication used for Alzheimer’s disease . Donepezil is a selective acetylcholinesterase inhibitor with 100% oral bioavailability and a 70-hour half-life . The success of donepezil in managing neurodegenerative disorders has spurred extensive research into its synthesis and structural modifications .


Synthesis Analysis

The synthesis of donepezil and its derivatives has been the focus of many studies . Various synthetic approaches have been evaluated for their efficiency, cost, toxicity, and scalability . These methods range from traditional hazardous chemicals to eco-friendly strategies . A study has also examined the racemization of the C-terminal amino acid (Ala) in various solvents during coupling .


Molecular Structure Analysis

The molecular structure of this compound has been studied extensively . For instance, the crystal structure was solved by direct methods and refined by full-matrix least squares to a final R-value of 0.050 with 3751 unique reflections .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of peptide synthesis . The reaction occurred without substantial racemization in various solvents .

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (dmtmm), are known to act as condensing agents . They facilitate the formation of amide and ester bonds, suggesting that the primary targets could be carboxylic acids and amines or alcohols .

Mode of Action

The compound interacts with its targets (carboxylic acids and amines or alcohols) to form amide or ester bonds . This is achieved through a condensation reaction, where a water molecule is eliminated during the bond formation . The reaction can be performed in one step at room temperature and under atmospheric conditions .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving the synthesis of amides and esters . The downstream effects include the formation of new compounds with amide or ester linkages.

Result of Action

The result of the compound’s action is the formation of new compounds with amide or ester bonds . This can lead to the synthesis of a wide range of bioactive compounds, including peptides and ester-linked compounds. The exact molecular and cellular effects would depend on the specific compounds formed during the reaction.

Action Environment

The action, efficacy, and stability of 1-Benzyl-4-(4,6-Dimethoxy-1,3,5-Triazin-2-yl)Piperazin-2-one can be influenced by various environmental factors. For instance, the compound can mediate amidation reactions in alcohol and aqueous solutions . Moreover, the reaction can be performed under atmospheric conditions without the need for drying the solvent . The compound’s stability might be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.

Properties

IUPAC Name

1-benzyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-23-15-17-14(18-16(19-15)24-2)21-9-8-20(13(22)11-21)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLHAJRFISSLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCN(C(=O)C2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.